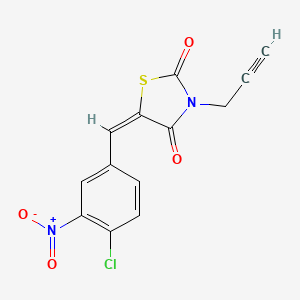![molecular formula C18H15Cl2NO B4887057 5-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-2-cyclohexen-1-one](/img/structure/B4887057.png)
5-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-2-cyclohexen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-2-cyclohexen-1-one, also known as CP 55,940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the 1980s and has since been used in numerous scientific studies to investigate the endocannabinoid system and its role in various physiological processes.
Mécanisme D'action
5-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-2-cyclohexen-1-one 55,940 acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. By binding to these receptors, 5-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-2-cyclohexen-1-one 55,940 can modulate the activity of various neurotransmitters and other signaling molecules, leading to a wide range of physiological effects.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-2-cyclohexen-1-one 55,940 has been shown to have a wide range of biochemical and physiological effects, including analgesic, anxiolytic, anti-inflammatory, and neuroprotective properties. This compound has also been shown to modulate the activity of various neurotransmitters and other signaling molecules, including dopamine, glutamate, and GABA.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-2-cyclohexen-1-one 55,940 for laboratory experiments is its potent and selective activity as a cannabinoid receptor agonist. This allows researchers to investigate the specific effects of endocannabinoid signaling in various physiological processes, without the confounding effects of other signaling pathways. However, one limitation of 5-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-2-cyclohexen-1-one 55,940 is its potential for off-target effects, particularly at high doses.
Orientations Futures
There are numerous future directions for research on 5-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-2-cyclohexen-1-one 55,940 and its potential therapeutic applications. Some of the most promising areas of investigation include the use of this compound in the treatment of various neurological and psychiatric disorders, including chronic pain, epilepsy, and anxiety. Additionally, further research is needed to fully understand the biochemical and physiological effects of 5-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-2-cyclohexen-1-one 55,940, as well as its potential for off-target effects and toxicity. Overall, 5-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-2-cyclohexen-1-one 55,940 represents a promising area of investigation for researchers interested in the endocannabinoid system and its potential therapeutic applications.
Méthodes De Synthèse
5-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-2-cyclohexen-1-one 55,940 is typically synthesized through a multistep process involving the reaction of various reagents and solvents. The exact method of synthesis can vary depending on the specific laboratory or research group, but typically involves the use of advanced organic chemistry techniques.
Applications De Recherche Scientifique
5-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-2-cyclohexen-1-one 55,940 has been extensively studied for its potential therapeutic applications, particularly in the treatment of various neurological and psychiatric disorders. This compound has been shown to interact with the endocannabinoid system, which plays a critical role in regulating a wide range of physiological processes, including pain perception, appetite, mood, and memory.
Propriétés
IUPAC Name |
3-(4-chloroanilino)-5-(4-chlorophenyl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO/c19-14-3-1-12(2-4-14)13-9-17(11-18(22)10-13)21-16-7-5-15(20)6-8-16/h1-8,11,13,21H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDLZPMYJKYNLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-3-[(4-chlorophenyl)amino]cyclohex-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dichloro-N-[3-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4886982.png)
![ethyl 6-amino-4-(2-bromo-4-methoxyphenyl)-5-cyano-2-{[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl}-4H-pyran-3-carboxylate](/img/structure/B4886996.png)

![1-(hydroxymethyl)-17-(4-iodophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4887005.png)

![2-[5-(benzyloxy)-1H-indol-3-yl]-N-tritylethanamine](/img/structure/B4887024.png)
![4-(4-fluorophenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4887036.png)


![2-{[4-(4-nitrophenyl)-1-piperazinyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B4887061.png)

![2-[(3-bromobenzyl)thio]-N-cyclopropylacetamide](/img/structure/B4887069.png)
![3-chloro-4-[(3-iodobenzyl)oxy]-5-methoxybenzonitrile](/img/structure/B4887070.png)
